molecular formula C14H18 B7771869 1,2,3,4,5,6,7,8-Octahydroanthracene CAS No. 26655-71-0

1,2,3,4,5,6,7,8-Octahydroanthracene

Cat. No.: B7771869
CAS No.: 26655-71-0
M. Wt: 186.29 g/mol
InChI Key: LFAYMJXHGYUQNV-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octahydroanthracene (C14H18, CAS Registry Number: 1079-71-6) is a symmetric octahydrogenated derivative of anthracene with a molecular weight of 186.2927 g/mol . This compound is of significant interest in catalytic and energy research, particularly in the upgrading of polycyclic aromatic hydrocarbons (PAHs) derived from resources like coal tar . It is a key target molecule in the one-pot hydro-conversion of phenanthrene, a process aimed at transforming abundant feedstocks into higher-value chemical products . Research over hierarchical Beta-supported platinum catalysts has shown that symmetric octahydroanthracene (sym-OHA) can be selectively produced, highlighting its role in developing more efficient valorization pathways for complex hydrocarbon mixtures . Furthermore, octahydroanthracene derivatives are investigated in the study of hydrogenation processes, such as in the hydrogenation of 2-ethyl-9,10-anthraquinone where fully saturated diol derivatives are observed as products, contributing to the understanding of reaction mechanisms and catalyst performance . The compound's structural properties have been characterized at various temperatures, with studies showing its monoclinic crystal structure and disorder in the aliphatic ring puckering, information that is valuable for materials science and crystallography research . This compound is provided as a high-purity material for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5,6,7,8-octahydroanthracene
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InChI

InChI=1S/C14H18/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h9-10H,1-8H2
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InChI Key

LFAYMJXHGYUQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CCC2=CC3=C(CCCC3)C=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H18
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DSSTOX Substance ID

DTXSID90148324
Record name 1,2,3,4,5,6,7,8-Octahydroanthracene
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Molecular Weight

186.29 g/mol
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Physical Description

Off-white crystalline solid; [Aldrich MSDS]
Record name 1,2,3,4,5,6,7,8-Octahydroanthracene
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CAS No.

1079-71-6, 26655-71-0
Record name 1,2,3,4,5,6,7,8-Octahydroanthracene
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6,7,8-Octahydroanthracene can be synthesized through the hydrogenation of anthracene. This process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{14}\text{H}{10} + 4\text{H}2 \rightarrow \text{C}{14}\text{H}_{18} ]

Industrial Production Methods: In an industrial setting, the hydrogenation process is carried out in large reactors where anthracene is exposed to hydrogen gas in the presence of a catalyst. The reaction conditions are optimized to ensure complete hydrogenation, resulting in high yields of this compound .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5,6,7,8-Octahydroanthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form anthraquinone derivatives.

    Reduction: Further reduction can lead to the formation of more saturated hydrocarbons.

    Substitution: It can undergo electrophilic substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

Scientific Research Applications

Catalytic Applications

Catalytic Isomerization
OHA has been studied for its catalytic properties in the isomerization processes. Research indicates that OHA can undergo ring-shift isomerization under specific catalytic conditions. For instance, the use of zeolite catalysts has shown promising results in converting symmetrical octahydrophenanthrene to OHA. The reaction conditions such as temperature and catalyst acidity significantly influence the selectivity and conversion rates .

Table 1: Catalysts Used in OHA Isomerization

Catalyst TypeActivity LevelSelectivity to OHA
Hydrogen MordenitesHighModerate
Noble Metal MordenitesVery HighLow
Y-ZeolitesModerateHigh

Pharmaceutical Applications

Therapeutic Potential
Recent studies have highlighted the potential of OHA derivatives in treating neurodegenerative diseases such as Alzheimer's disease (AD). OHA compounds have demonstrated the ability to promote the removal of amyloid-beta plaques in transgenic mouse models of AD. In controlled experiments, administration of specific OHA derivatives resulted in a significant reduction of plaque deposition and improved cognitive functions .

Case Study: OAB-14 Compound
One notable derivative, OAB-14, was tested on APP/PS1 double transgenic mice. The results showed a clearance rate of approximately 67% for amyloid-beta plaques after 14 days of treatment. The compound not only improved memory functions but also exhibited no significant adverse effects on vital organs .

Material Science Applications

Thermal Stability
OHA's thermal properties have been investigated for potential applications in material science. Studies reveal that OHA exhibits high thermal stability with decomposition temperatures exceeding 537 °C under nitrogen atmosphere. This characteristic makes it suitable for applications requiring materials that can withstand high temperatures without degradation .

Table 2: Thermal Properties of OHA

PropertyValue
Decomposition Temperature (Td5)> 537 °C under N₂
Glass Transition TemperatureNot specified

Structural Studies

Conformational Analysis
The structural characteristics of OHA have been extensively studied using empirical force-field calculations and X-ray crystallography. These studies indicate the existence of multiple stable conformations of OHA at low temperatures, which could influence its reactivity and interactions with other chemical species .

Table 3: Conformational States of OHA

Conformation TypeStability Level
Low-Energy StateHigh
High-Energy StateLow

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-Octahydroanthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Physical and Chemical Properties

  • Physical state : Colorless solid with melting point 78°C, boiling point 293–295°C, and density 1.131 g/cm³ .
  • Solubility: Soluble in hot ethanol, benzene, and acetic acid; insoluble in water .
  • Thermodynamics : Heat capacity and vapor pressure data are documented, with ΔrH° and ΔrG° values compiled by NIST .

Comparison with Similar Compounds

Dihydroanthracene (DHA) and Tetrahydroanthracene (THA)

Property OHA DHA/THA Reference
Hydrogenation Degree 8 H₂ added 2–4 H₂ added
Synthesis Selectivity Dominant at >4 MPa H₂ Favored at lower H₂
Reactivity Less aromatic, more saturated Retain partial aromaticity

Key Findings :

  • Higher hydrogen pressure (4.1 MPa) shifts selectivity from DHA/THA to OHA, enhancing saturation .
  • OHA’s reduced aromaticity makes it less reactive in electrophilic substitutions compared to DHA/THA .

Octahydrophenanthrene (sym-OHP)

Property OHA sym-OHP Reference
Structure Linear tricyclic Angular tricyclic
Applications Coal liquefaction Similar SRC processes

Key Findings :

  • Structural isomerism (linear vs. angular) influences solubility and thermal stability.

Substituted Derivatives: Octamethyl-OHA

Property OHA Octamethyl-OHA Reference
Formula C₁₄H₁₈ C₂₂H₃₄
Synthesis Hydrogenation Methylation of OHA
Hazards Skin/eye irritant Harmful by inhalation

Key Findings :

  • Methylation increases molecular weight (MW 294.5) and alters solubility .

Fluorinated Derivatives

Property OHA 9-Fluoro-OHA Reference
Synthesis Birch reduction Diazotization of OHA
Applications Intermediate Photochemistry probes

Key Findings :

  • OHA’s hydrogenated structure facilitates controlled fluorination for photostable compounds .

Thermodynamic Data :

  • OHA’s heat capacity (7.86 ± 0.05 J/mol·K) and vapor pressure (293–295°C) reflect reduced volatility compared to anthracene .

Biological Activity

1,2,3,4,5,6,7,8-Octahydroanthracene (OHA) is a fully saturated derivative of anthracene with the molecular formula C14H18. This compound is notable for its unique structural properties and potential biological activities. Its hydrogenated nature differentiates it from other polycyclic aromatic hydrocarbons (PAHs), making it an interesting subject for both chemical and biological research.

The biological activity of OHA primarily arises from its interactions with various biomolecules. Research indicates that OHA can modulate biochemical pathways by binding to specific enzymes and receptors. The exact mechanisms are still under investigation but suggest a potential for therapeutic applications in fields such as oncology and cardiology.

Therapeutic Potential

OHA and its derivatives have been studied for their potential therapeutic properties. For instance, they are being explored for their anti-cancer effects due to their ability to induce apoptosis in cancer cells. Additionally, some studies suggest that OHA may possess anti-inflammatory properties.

Interaction with Biomolecules

Research has shown that OHA can interact with enzymes involved in metabolic pathways. These interactions may lead to altered enzyme activity, which could have implications for drug development and metabolic engineering .

Study 1: Anticancer Activity

A study investigated the cytotoxic effects of OHA on various cancer cell lines. The results indicated that OHA exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was linked to the induction of oxidative stress and apoptosis in these cells.

Study 2: Enzyme Inhibition

Another research focused on the inhibitory effects of OHA on specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The findings suggested that OHA could serve as a lead compound for developing anti-inflammatory drugs due to its ability to inhibit these enzymes effectively.

Table 1: Summary of Biological Activities of this compound

Activity TypeEffect ObservedReference
AnticancerInduces apoptosis in cancer cells,
Anti-inflammatoryInhibits COX and LOX enzymes,
Enzyme InteractionModulates metabolic pathways,

Table 2: Comparison of Biological Activities with Other PAHs

CompoundAnticancer ActivityAnti-inflammatory ActivityReference
This compoundSignificantModerate,
AnthraceneModerateLow ,
PhenanthreneLowModerate ,

Q & A

Q. Basic

  • NMR : Distinguishes stereoisomers via coupling constants in decalin protons .
  • IR Spectroscopy : Identifies carbonyl intermediates (e.g., 1680 cm⁻¹ for α,β-unsaturated ketones) .
  • GC-MS : Confirms purity and quantifies byproducts using SE-52 columns .

How do substituents (e.g., methyl groups) alter the compound’s reactivity?

Advanced
Adding methyl groups (e.g., 9,10-dimethyl derivative) increases steric hindrance, reducing hydrogenation rates. Computational studies show electron-donating substituents lower proton affinity by 15–20 kJ/mol, impacting acid-catalyzed reactions . Experimental validation via kinetic isotope effects is recommended .

What factors influence thermal stability during storage and handling?

Advanced
Decomposition above 570 K releases anthracene derivatives, detectable via GC-MS . Storage under nitrogen at 277 K minimizes oxidation. Phase-change data (ΔHfus) indicate sensitivity to impurities, requiring periodic DSC monitoring .

How can researchers address contradictions in gas-phase ion energetics data?

Advanced
Contradictions in proton affinity (e.g., 845.4 vs. 814.7 kJ/mol) stem from ionization techniques (electron impact vs. chemical ionization). Calibration with reference compounds (e.g., benzene) and collaborative studies (e.g., NIST’s ion clustering data) improve consistency .

What strategies optimize yield in large-scale synthesis?

Q. Advanced

  • Catalyst Screening : PtO₂ in acetic acid enhances hydrogenation efficiency .
  • Solvent Selection : Tert-butanol minimizes side reactions during ketone formation .
  • Process Control : In-line IR monitors reaction progress, reducing purification steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5,6,7,8-Octahydroanthracene
Reactant of Route 2
1,2,3,4,5,6,7,8-Octahydroanthracene

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